Boc(2)-Oxadiazepane*HCl

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

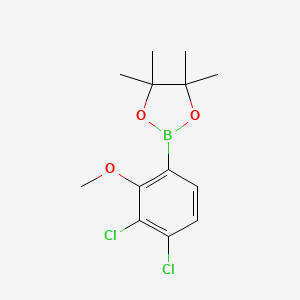

Boc(2)-Oxadiazepane*HCl, also known as Boc-oxazepam, is a synthetic compound that is used in scientific research as a tool for understanding biological processes and for developing new drugs and treatments. It is an analogue of the benzodiazepine drug oxazepam, with an added Boc group that makes it more water-soluble and increases its stability in organic solvents. Boc-oxazepam has been studied for its potential applications in a variety of fields, including neuroscience, pharmacology, and biochemistry.

Mécanisme D'action

Target of Action

It’s important to note that this compound is a derivative of the tert-butoxycarbonyl (boc) group . The Boc group is commonly used in organic synthesis as a protective group for amines .

Mode of Action

The Boc group in Boc(2)-Oxadiazepane*HCl reacts with amines to give N-tert-butoxycarbonyl or so-called Boc derivatives . The Boc group can later be removed from the amine using moderately strong acids .

Biochemical Pathways

The boc group plays a crucial role in the synthesis of peptides and proteins, where it protects the amine groups during the synthesis process .

Pharmacokinetics

The boc group is known to be stable towards most nucleophiles and bases , which might influence the bioavailability of the compound.

Result of Action

The result of this compound’s action is the formation of Boc-protected amines, which are unreactive to most bases and nucleophiles . This allows for certain subsequent transformations to occur that would be incompatible with the amine functional group .

Action Environment

The action of Boc(2)-OxadiazepaneHCl can be influenced by various environmental factors. For instance, the Boc group can be removed from the amine using moderately strong acids . Therefore, the pH of the environment could potentially influence the stability and efficacy of the compound

Avantages Et Limitations Des Expériences En Laboratoire

The main advantage of using Boc(2)-Oxadiazepane*HCl in lab experiments is its stability in organic solvents. This makes it easier to store and use in experiments. Additionally, this compound is water-soluble, which makes it easier to use in experiments that require aqueous solutions. A limitation of using this compound in lab experiments is that it is not as potent as some other benzodiazepines, making it less effective for some experiments.

Orientations Futures

There are a variety of potential future directions for research involving Boc(2)-Oxadiazepane*HCl. These include further investigation into its potential therapeutic applications, such as its use as an anxiolytic drug or as a treatment for other mood-related disorders. Additionally, further research could be done to explore the potential for this compound to be used as a tool for studying other biological processes, such as its potential use in the study of addiction or pain. Additionally, further research could be done to explore the potential for this compound to be used as a tool for drug discovery and development.

Méthodes De Synthèse

Boc(2)-Oxadiazepane*HCl is synthesized from oxazepam, an anxiolytic drug, by the addition of a Boc group. This is done by reacting oxazepam with Boc anhydride in an organic solvent. The reaction proceeds in the presence of a base, such as sodium hydroxide or potassium carbonate, to form the this compound product. The reaction is typically carried out at room temperature and is complete in 1-2 hours.

Applications De Recherche Scientifique

Boc(2)-Oxadiazepane*HCl has been used in a variety of scientific research applications. It is a useful tool for studying the effects of benzodiazepines on the brain and is used to investigate the mechanisms of action of benzodiazepines. It has also been used to study the effects of benzodiazepines on the cardiovascular system and to identify potential therapeutic targets for treating anxiety disorders. This compound has also been used to study the effects of benzodiazepines on the immune system and to identify potential therapeutic targets for treating autoimmune diseases.

Propriétés

IUPAC Name |

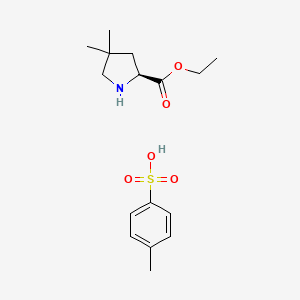

tert-butyl 1,2,5-oxadiazepane-2-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O3.ClH/c1-9(2,3)14-8(12)11-6-4-10-5-7-13-11;/h10H,4-7H2,1-3H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEOLVDDKIHEITA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCNCCO1.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 5,6-dihydro-4H-furo[2,3-c]pyrrole-3-carboxylate HCl](/img/structure/B6304713.png)

![cis-Hexahydro-2H-furo[3,2-b]pyrrole oxalate](/img/structure/B6304716.png)

![2-Phenyl-2,7-diaza-spiro[4.4]nonane hydrochloride](/img/structure/B6304774.png)

![6,6-Dimethyl-[1,4]diazepane dihydrochloride](/img/structure/B6304785.png)

![6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine-3-carboxylic acid methyl ester dihydrochloride](/img/structure/B6304803.png)